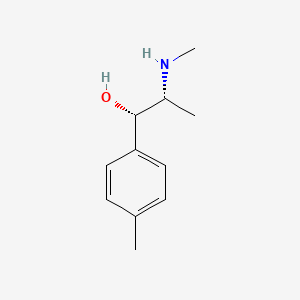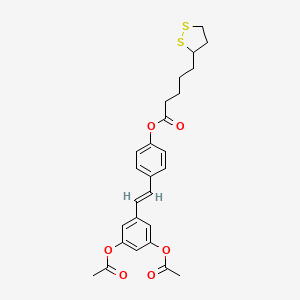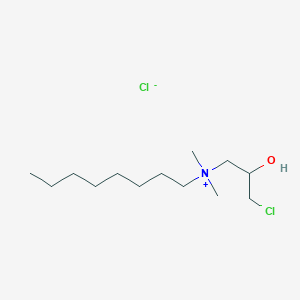
(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride is a quaternary ammonium compound known for its cationic properties. It is widely used in various industrial and scientific applications due to its ability to modify surfaces and interact with negatively charged molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride typically involves the reaction of caprylyl chloride with (3-chloro-2-hydroxypropyl)dimethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 40-45°C and stirring for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or distillation to remove any impurities .
化学反应分析
Types of Reactions
(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form ketones or reduction to form alcohols.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted products can be formed.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
科学研究应用
(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a cationic surfactant and phase transfer catalyst.
Biology: Employed in the modification of biomolecules and cell membranes.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of cationic polymers and as a conditioning agent in personal care products
作用机制
The compound exerts its effects primarily through its cationic nature. It interacts with negatively charged molecules, such as cell membranes and proteins, leading to changes in their structure and function. The molecular targets include phospholipids in cell membranes and anionic sites on proteins. The pathways involved often include disruption of membrane integrity and inhibition of enzyme activity .
相似化合物的比较
Similar Compounds
- (3-Chloro-2-hydroxypropyl)trimethylammonium chloride
- (2-Chloroethyl)trimethylammonium chloride
- Glycidyltrimethylammonium chloride
Uniqueness
(3-Chloro-2-hydroxypropyl)-caprylyl-dimethylazanium chloride is unique due to its longer alkyl chain (caprylyl group), which enhances its hydrophobic interactions and surface activity compared to similar compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong surface modification and interaction with hydrophobic substrates .
属性
CAS 编号 |
106926-46-9 |
|---|---|
分子式 |
C13H29Cl2NO |
分子量 |
286.3 g/mol |
IUPAC 名称 |
(3-chloro-2-hydroxypropyl)-dimethyl-octylazanium;chloride |
InChI |
InChI=1S/C13H29ClNO.ClH/c1-4-5-6-7-8-9-10-15(2,3)12-13(16)11-14;/h13,16H,4-12H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
AVBRMKWCAQKSHV-UHFFFAOYSA-M |
规范 SMILES |
CCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
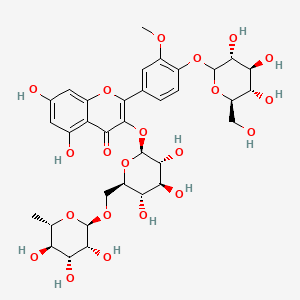
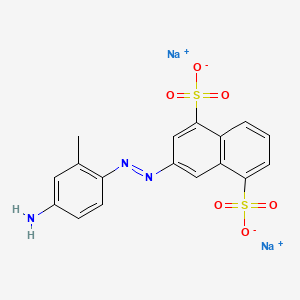
![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
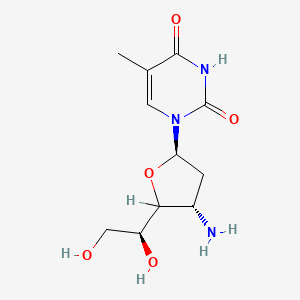


![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)
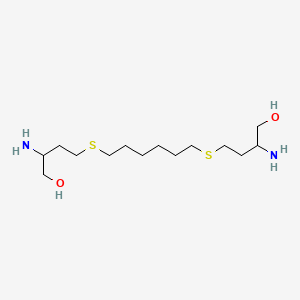
![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
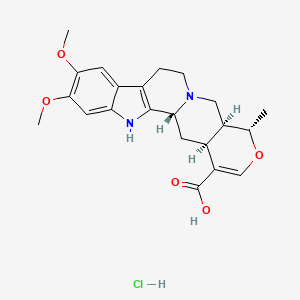
![14-oxa-10-thia-1,12-diazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-3(11),4(9),12,15,17,19-hexaen-2-one](/img/structure/B12784893.png)
